molecular formula C19H17N3O3S B10994681 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10994681
M. Wt: 367.4 g/mol
InChI Key: JXZGUVLOOUJWBD-UHFFFAOYSA-N
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Description

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” is a complex organic compound that features a benzodioxepin ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Coupling reactions: The final step involves coupling the benzodioxepin and thiazole rings with the pyridine ring under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent targeting specific biological pathways.

Industry

    Material Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin derivatives: Compounds with similar benzodioxepin structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Pyridine derivatives: Compounds with pyridine rings.

Uniqueness

The unique combination of benzodioxepin, thiazole, and pyridine rings in “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide” sets it apart from other compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H17N3O3S/c23-18(11-13-2-3-16-17(10-13)25-9-1-8-24-16)22-19-21-15(12-26-19)14-4-6-20-7-5-14/h2-7,10,12H,1,8-9,11H2,(H,21,22,23)

InChI Key

JXZGUVLOOUJWBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC1

Origin of Product

United States

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